![molecular formula C11H10FN3O3S2 B6084321 N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiazole derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell signaling pathways. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain cancer cell lines, and have neuroprotective effects. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent inhibitory effects on certain cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, its neuroprotective effects suggest that it could be useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts.
Future Directions
There are several future directions for research on N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One potential area of investigation is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects in different experimental contexts. Finally, research could be conducted to explore the potential use of this compound in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 2-amino-5-fluorobenzenesulfonamide with 2-bromoacetic acid, followed by cyclization with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have potent inhibitory effects on certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been shown to have neuroprotective effects, suggesting that it could be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[5-[(2-fluorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S2/c1-7(16)14-11-13-6-10(19-11)20(17,18)15-9-5-3-2-4-8(9)12/h2-6,15H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBRRTIVCLNKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-fluorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
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